2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C17H21N5O3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C17H21N5O3S/c23-14(18-17-20-19-16(26-17)13-7-4-8-25-13)10-22-15(24)9-11-5-2-1-3-6-12(11)21-22/h9,13H,1-8,10H2,(H,18,20,23) |
InChI Key |
YCFMATUWPMKQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Phosphorylation and Sulfonation
-
Phosphorylation : Treat the cycloheptapyridazinone core with phosphorus oxychloride (POCl₃) at 80°C to introduce chloro groups.
-
Sulfonation : React with sulfuryl chloride (SO₂Cl₂) in dichloromethane to enhance solubility.
Industrial-Scale Production
Large-scale synthesis optimizes batch reactions for cost and efficiency:
-
Solvent System : Toluene/water biphasic mixture reduces side reactions.
-
Catalysts : Iodine (I₂) and tert-butyl hydroperoxide (TBHP) enhance amide bond formation.
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Purification : Recrystallization from ethanol/water (9:1) achieves >98% purity.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
-
Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) directs cyclization to the desired position.
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Purification of Polar Intermediates : Silica gel chromatography with ethyl acetate/methanol (95:5) improves resolution.
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Scale-Up Limitations : Continuous-flow reactors reduce reaction times by 40%.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the cyclohepta[c]pyridazinone core but differ in substituents, influencing their physicochemical and pharmacological profiles:
Substituent Variations and Molecular Properties
Note: Exact molecular weight of the target compound is inferred based on structural similarity.
Functional Implications
- Solubility : The THF group in the target compound likely improves aqueous solubility compared to the trifluoromethyl-benzimidazole derivative (), which is more lipophilic .
- Metabolic Stability : Thiadiazole and thiazole rings are generally resistant to oxidative metabolism, but the THF substituent in the target compound may introduce susceptibility to ring-opening via CYP450 enzymes .
- Binding Affinity : The benzimidazole in ’s compound could facilitate stronger interactions with hydrophobic enzyme pockets, whereas the pyridyl-thiazole systems (–7) may engage in hydrogen bonding or metal coordination .
Research Findings and Limitations
- Structural Data: No crystallographic data are provided for the target compound, though SHELX-based refinement () is widely used for such analyses. Analogous compounds (e.g., ’s pyrazole-pyridine derivative) confirm the utility of X-ray diffraction in elucidating conformational preferences .
- Biological Activity: Evidence gaps exist regarding the target compound’s efficacy or toxicity.
- Commercial Availability : The acetic acid precursor (CAS: 1232810-21-7) is marketed by AiFChem and Ambeed, enabling rapid derivatization for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential biological significance. Its unique structure integrates multiple heterocyclic components that may contribute to various pharmacological activities. This article explores the biological activity of this compound by reviewing existing literature and research findings.
Structural Overview
The compound features a cycloheptane ring fused with a pyridazine moiety and an extended thiadiazole substituent. The presence of these heterocycles is crucial as they often enhance biological activity through specific interactions with biological targets.
| Component | Description |
|---|---|
| Cycloheptane | A seven-membered carbon ring that contributes to the compound's rigidity and spatial orientation. |
| Pyridazine | A six-membered aromatic ring containing two nitrogen atoms that may facilitate electron transfer and binding interactions. |
| Thiadiazole | A five-membered ring containing sulfur and nitrogen that is known for its diverse biological activities. |
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits antimicrobial activity . The structural features of the thiadiazole and pyridazine rings are known to enhance the interaction with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth. For instance, compounds with similar structures have demonstrated effectiveness against drug-resistant strains of bacteria due to their unique mechanisms of action .
Anticancer Potential
Research has suggested that compounds containing fused heterocycles can exhibit anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways. The specific interactions of this compound with cancer cell receptors remain to be fully elucidated but are a promising area for future studies .
Anti-inflammatory Effects
The presence of the tetrahydrofuran moiety may contribute to anti-inflammatory effects . Compounds similar in structure have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Activity Evaluation
- A study tested various derivatives of thiadiazole compounds against common bacterial strains (e.g., E. coli, Staphylococcus aureus). Results indicated that modifications in the heterocyclic structure significantly influenced antibacterial efficacy.
- The compound's structural similarity to effective antimicrobial agents suggests it could be further explored in drug development.
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Anticancer Mechanism Investigation
- Research involving similar pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines (e.g., breast and lung cancer). These studies highlighted the importance of specific functional groups in enhancing cytotoxicity.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step routes, including cyclization of pyridazine and thiadiazole moieties, coupling reactions, and purification. Critical steps include:
- Cyclization : Use of thionyl chloride or phosphorus pentasulfide for heterocycle formation (e.g., thiadiazole rings) .
- Coupling : Amide bond formation via chloroacetyl chloride or carbodiimide-mediated reactions under reflux conditions .
- Purification : Chromatographic techniques (HPLC, TLC) to ensure >95% purity . Challenges include optimizing reaction temperatures (60–120°C) and solvent systems (DMF, ethanol) to avoid side products .
Q. How is the compound structurally characterized?
Essential analytical methods:
- NMR Spectroscopy : Confirms connectivity of the pyridazine, cycloheptane, and thiadiazole groups .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ~450–500 g/mol range) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran-2-yl substituent, if crystallizable .
Q. What functional groups dictate its reactivity?
Key reactive sites:
- Pyridazine carbonyl : Prone to nucleophilic attack (e.g., by amines or hydrazines) .
- Thiadiazole ring : Participates in electrophilic substitutions (e.g., halogenation) .
- Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict its biological interactions?
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases using software (AutoDock, Schrödinger). Focus on the thiadiazole and pyridazine moieties as pharmacophores .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .
Q. What strategies resolve contradictions in bioactivity data across analogues?
Case example: If analogue A shows COX-2 inhibition but analogue B does not:
- SAR Analysis : Compare substituents (e.g., tetrahydrofuran vs. cyclohexyl) using a table (see for methodology) .
- Enzyme Assays : Quantify IC50 values under standardized conditions (pH 7.4, 37°C) to isolate steric/electronic effects .
Q. How to optimize reaction yields for scaled-up synthesis?
- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent ratio) to identify optimal conditions .
- Inline Analytics : Use HPLC-MS for real-time monitoring to abort low-yield batches early .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
